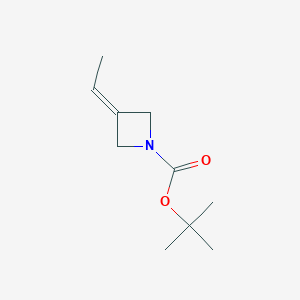
tert-Butyl 3-ethylideneazetidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 3-ethylideneazetidine-1-carboxylate (TBEC) is an organic compound with a wide range of applications in scientific research. It is a versatile intermediate used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. TBEC is also used as a reagent in the synthesis of other compounds, such as pyridines and amines. TBEC has been studied extensively for its biochemical and physiological effects, as well as its ability to serve as a substrate for enzymatic reactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
The compound tert-Butyl 3-ethylideneazetidine-1-carboxylate has been synthesized and studied for its molecular structure. Moriguchi et al. (2014) synthesized it as a cyclic amino acid ester and characterized it using 1H NMR spectroscopy and high-resolution mass spectrometry. The crystal structure was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure including a lactone moiety and a piperidine ring, with two diastereomers of the molecules present in a 1:1 ratio in the crystal (Moriguchi et al., 2014).
Synthesis of Related Compounds
Bauman and Duthaler (1988) approached the synthesis of 3-ethylideneazetidine-2-carboxylic acid, a related compound, in two different ways, leading to potential precursors of this compound. This involved a ring closure to a vinyl-substituted azetidine and a [2+2] cycloaddition (Bauman & Duthaler, 1988).
Application in Antibacterial Agents
Song et al. (2009) synthesized derivatives of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid, which showed promise as antibacterial agents against various bacterial strains. This research suggests potential applications of related tert-butyl ester compounds in developing new antibacterial drugs (Song et al., 2009).
Base-Promoted Cyclization Studies
Hodges et al. (2004) conducted base-promoted cyclization studies on tert-butyl esters, which can lead to insights into the synthesis of structurally complex molecules including those related to tert-Butyl 3-ethylideneazetidine-1-carboxylate (Hodges, Wang, & Riley, 2004).
Eigenschaften
IUPAC Name |
tert-butyl 3-ethylideneazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h5H,6-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIQBESQCNUEAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680269 | |
| Record name | tert-Butyl 3-ethylideneazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-ethylideneazetidine-1-carboxylate | |
CAS RN |
934665-46-0 | |
| Record name | tert-Butyl 3-ethylideneazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439729.png)
![N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide](/img/structure/B1439730.png)
![4-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1439732.png)
![2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride](/img/structure/B1439733.png)



![4-Isopropoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1439739.png)
![2-Chloro-N-[2-(4-chlorophenoxy)propyl]aniline](/img/structure/B1439740.png)

![2-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1439742.png)
![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,6,12,13-tetrachloro-2,9-dimethyl-](/img/structure/B1439745.png)

